2-Amino-1-cyclobutylpent-4-en-1-one
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Overview
Description
2-Amino-1-cyclobutylpent-4-en-1-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is of interest due to its unique structure, which includes both an amino group and a cyclobutyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-1-cyclobutylpent-4-en-1-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, starting from a linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the cyclobutyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclobutylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-1-cyclobutylpent-4-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclobutylpent-4-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the cyclobutyl ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-cyclobutylpent-4-en-1-one: Unique due to its cyclobutyl ring and amino group.
2-Amino-1-cyclopentylpent-4-en-1-one: Similar structure but with a cyclopentyl ring.
2-Amino-1-cyclohexylpent-4-en-1-one: Contains a cyclohexyl ring instead of a cyclobutyl ring
Uniqueness
The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical properties and reactivity compared to its cyclopentyl and cyclohexyl analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-amino-1-cyclobutylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-4-8(10)9(11)7-5-3-6-7/h2,7-8H,1,3-6,10H2 |
InChI Key |
SQJIZFBZNZQQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)C1CCC1)N |
Origin of Product |
United States |
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